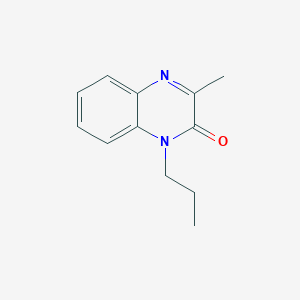

2(1H)-Quinoxalinone, 3-methyl-1-propyl-

Description

2(1H)-Quinoxalinone, 3-methyl-1-propyl- is a nitrogen-containing heterocyclic compound characterized by a quinoxalinone core substituted with a methyl group at position 3 and a propyl group at position 1. Quinoxalinones are bicyclic systems comprising a benzene ring fused with a pyrazine-dione ring, which confers diverse biological and chemical properties. The methyl and propyl substituents influence its physicochemical properties, such as lipophilicity (LogP) and solubility, and modulate its pharmacological activity.

Properties

IUPAC Name |

3-methyl-1-propylquinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-3-8-14-11-7-5-4-6-10(11)13-9(2)12(14)15/h4-7H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEWNSKAHZCJBRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C(C1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480466 | |

| Record name | 2(1H)-Quinoxalinone, 3-methyl-1-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32293-38-2 | |

| Record name | 2(1H)-Quinoxalinone, 3-methyl-1-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinoxalinone, 3-methyl-1-propyl- typically involves the condensation of o-phenylenediamine with a suitable diketone or keto acid. One common method is the reaction of o-phenylenediamine with 3-methyl-1-propyl-2,3-butanedione under acidic conditions to form the quinoxalinone ring system. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid at elevated temperatures.

Industrial Production Methods

Industrial production of 2(1H)-Quinoxalinone, 3-methyl-1-propyl- may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production and scalability.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinoxalinone, 3-methyl-1-propyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can convert the quinoxalinone to its corresponding dihydroquinoxaline.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoxaline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and other quinoxaline derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Quinoxaline derivatives are recognized for their therapeutic potential , particularly in the treatment of cancer and infectious diseases. The compound 2(1H)-quinoxalinone, 3-methyl-1-propyl- has been investigated for its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial activities against various pathogens. For instance, studies have shown that compounds containing the quinoxaline moiety can inhibit the growth of gram-positive bacteria and exhibit antifungal properties. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity, making these compounds valuable in developing new antibiotics .

Anticancer Properties

The anticancer potential of quinoxaline derivatives has been extensively documented. Compounds similar to 2(1H)-quinoxalinone have demonstrated efficacy against several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study highlighted the synthesis of methyl derivatives of quinoxaline that showed promising activity against cancer cells, suggesting that structural modifications can enhance their therapeutic effects .

Synthesis and Chemical Properties

The synthesis of 2(1H)-quinoxalinone, 3-methyl-1-propyl- typically involves multi-step reactions starting from o-phenylenediamine and diketones under acidic conditions. The introduction of functional groups can be achieved through Friedel-Crafts acylation or alkylation methods.

Synthesis Overview

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Condensation | o-Phenylenediamine + Diketone | Acidic environment |

| 2 | Acylation | 3-Methylbenzoyl chloride + Lewis acid | Room temperature |

| 3 | Alkylation | Propyl bromide + Strong base | Anhydrous conditions |

This synthetic pathway not only provides a route to obtain the desired compound but also allows for the exploration of various derivatives with enhanced biological activity.

Agricultural Applications

Quinoxaline derivatives have also been explored for their potential use in agriculture as herbicides and fungicides . Their ability to inhibit specific biochemical pathways in plants or fungi makes them suitable candidates for developing new agrochemicals. Research has indicated that certain quinoxaline-based compounds can effectively control plant pathogens while being less toxic to non-target organisms .

Materials Science

In addition to biological applications, quinoxaline derivatives are being studied for their role in materials science. Their unique electronic properties make them suitable for applications in organic electronics and photochemical devices. For instance, they can be utilized in the development of organic semiconductors or sensors due to their ability to form stable charge-transfer complexes .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated the synthesis and evaluation of various quinoxaline derivatives against resistant strains of bacteria. The results indicated that certain modifications led to enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing the potential of these compounds as new antibiotic agents .

Case Study 2: Anticancer Activity

Another significant study focused on a series of substituted quinoxalines, including 2(1H)-quinoxalinone derivatives. These compounds were tested against multiple cancer cell lines, revealing IC50 values indicative of potent anticancer activity. The research concluded that specific substitutions on the quinoxaline ring could dramatically influence biological activity, paving the way for future drug development efforts .

Mechanism of Action

The mechanism of action of 2(1H)-Quinoxalinone, 3-methyl-1-propyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

Table 1: Key Properties of Quinoxalinone Derivatives

*Estimated based on 3-methyl analog; †Predicted from chloro-substituted analogs.

Key Observations :

- Lipophilicity : The 3-methyl-1-propyl derivative likely exhibits higher LogP than 3-methyl or dimethoxy analogs due to the hydrophobic propyl group, enhancing membrane permeability but reducing aqueous solubility.

Key Observations :

- Catalyst Efficiency: The use of magnetic nanoparticle-supported Cu catalysts (e.g., Cu@Py-Oxa@SPION) improves yields (77–86%) and recyclability (7 cycles without loss of activity) compared to traditional methods .

Table 3: Pharmacological Profiles

Key Observations :

- Antimicrobial Potential: Triazole-containing derivatives show broad-spectrum activity against bacterial and fungal strains, suggesting that the 3-methyl-1-propyl variant may exhibit similar properties if functionalized with bioactive moieties .

- Toxicity : The 1-propyl group may reduce acute toxicity compared to nitro-substituted analogs (e.g., LD₅₀ = 215 mg/kg for 6-nitro derivative) due to lower metabolic activation .

Physicochemical and Functional Comparisons

- Solubility : Dimethoxy and hydroxypropyl derivatives exhibit higher polarity, favoring aqueous solubility, whereas chloro and alkyl-substituted analogs are more lipophilic .

- Stability : Electrochemical studies on 3-methyl derivatives indicate reversible redox behavior, which could be exploited in drug design or material science .

Biological Activity

2(1H)-Quinoxalinone, 3-methyl-1-propyl- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 2(1H)-Quinoxalinone, 3-methyl-1-propyl-

- Molecular Formula : C_11H_12N_2O

- Molecular Weight : 188.23 g/mol

- CAS Number : [not provided in the search results]

Mechanisms of Biological Activity

The biological activity of 2(1H)-quinoxalinone derivatives is primarily attributed to their ability to interact with various biomolecular targets. The following mechanisms have been identified:

- Enzyme Inhibition : Compounds in this class can inhibit enzymes such as cyclooxygenase (COX) and lactate dehydrogenase (LDHA), which are crucial in cancer metabolism and inflammation .

- Antimicrobial Activity : Quinoxalinones have shown promise as antimicrobial agents, potentially disrupting bacterial cell functions.

- Anticancer Properties : Some derivatives exhibit cytotoxic effects against various cancer cell lines by interfering with critical cellular processes such as apoptosis and cell cycle regulation .

Structure-Activity Relationships (SAR)

SAR studies have been instrumental in understanding how modifications to the quinoxalinone structure affect its biological activity. Key findings include:

- Substituent Effects : The presence of specific functional groups at certain positions on the quinoxalinone ring can enhance or diminish activity. For instance, the introduction of electron-withdrawing groups has been linked to increased potency against cancer cells .

- Hydrogen Bonding : Compounds that can form hydrogen bonds with biological targets tend to exhibit improved binding affinity and efficacy .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of 2(1H)-quinoxalinone derivatives:

Case Studies

- Anticancer Activity : A study investigated the cytotoxic effects of synthesized quinoxalinones on colorectal cancer cell lines (HCT-116 and LoVo). The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential for further development as anticancer agents .

- Antimicrobial Properties : Research into the antimicrobial efficacy of quinoxalinone derivatives revealed that some compounds displayed effective inhibition against drug-resistant bacterial strains, highlighting their potential as novel antibiotics.

- Enzymatic Inhibition : A detailed analysis of COX-2 inhibitory activity demonstrated that specific substitutions on the quinoxalinone scaffold could enhance inhibitory efficiency, making these compounds candidates for anti-inflammatory therapies .

Q & A

Basic Research Question

- NMR : H and C NMR are critical for confirming regiochemistry. For example, the methyl group at C3 appears as a singlet (~δ 2.3 ppm), while the propyl chain shows triplet/multiplet patterns (δ 0.9–1.7 ppm) .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) provide baseline separation. ESI-MS in positive mode typically shows [M+H] ions with characteristic fragmentation patterns (e.g., loss of CO from the quinoxalinone ring) .

- XRD : Single-crystal X-ray diffraction resolves ambiguities in substitution patterns, as demonstrated for nitrated derivatives in regioselectivity studies .

How can researchers optimize regioselective functionalization (e.g., nitration) of 3-methyl-1-propyl-2(1H)-quinoxalinone?

Advanced Research Question

Regioselective nitration at the C7 position is achieved using tert-butyl nitrite in acetonitrile at 80°C, with AgNO or KSO as oxidants. Key considerations:

- Solvent polarity : Acetonitrile enhances electrophilic attack at electron-rich positions.

- Temperature control : Heating above 100°C promotes competing C5 nitration.

- Substituent effects : The 3-methyl group directs nitration to C7 via steric and electronic modulation . Monitor reaction progress using TLC (hexane/ethyl acetate 3:1) to isolate the dominant product (>85% yield).

What strategies mitigate degradation during long-term storage of 2(1H)-quinoxalinone derivatives?

Basic Research Question

- Storage conditions : Lyophilized powders stored at -20°C in amber vials under argon retain stability for >3 years. Avoid repeated freeze-thaw cycles.

- In-solution stability : DMSO stocks (10 mM) stored at -80°C show minimal degradation (<5% over 2 years). Add antioxidants (e.g., 0.1% BHT) for oxygen-sensitive derivatives .

- Quality control : Perform annual HPLC-UV analysis (λ = 254 nm) to detect degradation products like quinoxaline oxides .

How do steric and electronic effects of the 3-methyl-1-propyl substituent influence biological activity in related quinoxalinones?

Advanced Research Question

The 3-methyl group enhances metabolic stability by reducing cytochrome P450 oxidation, while the 1-propyl chain modulates lipophilicity (logP ~2.1). For example:

- Antimicrobial activity : Derivatives with electron-withdrawing groups (e.g., Cl at C6/C7) show improved Gram-positive inhibition (MIC ~2 µg/mL) due to membrane disruption.

- Enzyme inhibition : Propyl-substituted analogs exhibit higher selectivity for kinase targets (IC < 50 nM) compared to shorter alkyl chains. Computational docking (e.g., AutoDock Vina) can predict binding interactions .

What are the challenges in interpreting mass spectral data for halogenated 2(1H)-quinoxalinone derivatives?

Advanced Research Question

Halogenated derivatives (e.g., 6,7-dichloro-3-methyl) often exhibit isotopic clusters complicating molecular ion identification. Strategies include:

- High-resolution MS : Use Q-TOF instruments to distinguish from adducts (e.g., [M+Na]).

- Fragmentation patterns : Chlorine loss (m/z -35/-37) and retro-Diels-Alder cleavages aid structural confirmation .

How can fluorogenic derivatization improve the detection of 2(1H)-quinoxalinone metabolites in biological matrices?

Advanced Research Question

Derivatization with reagents like 3-bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone enhances sensitivity (LOD ~0.1 nM) via fluorescence tagging. Protocol:

Incubate metabolites with the reagent in acetonitrile at 80°C for 20 minutes.

Separate derivatives via HPLC with fluorescence detection (λ = 320 nm, λ = 420 nm).

Validate using spike-recovery assays in plasma (recovery >90%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.